molecular formula C9H7NS B1265745 2-(3-Thienyl)pyridine CAS No. 21298-55-5

2-(3-Thienyl)pyridine

Cat. No.: B1265745
CAS No.: 21298-55-5
M. Wt: 161.23 g/mol
InChI Key: MINKMXOCFYGGKA-UHFFFAOYSA-N
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Description

2-(3-Thienyl)pyridine is an organic compound with the molecular formula C9H7NS It consists of a pyridine ring substituted with a thienyl group at the second position

Mechanism of Action

Target of Action

Thiophene-based analogs, which include 2-(3-thienyl)pyridine, have been studied extensively for their potential biological activities . These compounds are known to interact with a variety of targets, depending on the specific functional groups present in the molecule .

Mode of Action

It is known that thiophene derivatives can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . The mode of action is likely dependent on the specific targets that the compound interacts with. For instance, some thiophene derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Given the known activities of similar thiophene derivatives, it is plausible that this compound could affect pathways related to inflammation and cancer . For example, by inhibiting COX enzymes, the compound could potentially disrupt the synthesis of prostaglandins, which are key mediators of inflammation .

Result of Action

Based on the known activities of similar thiophene derivatives, it is plausible that this compound could have anti-inflammatory and anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could also be influenced by the specific biological environment in which it is used, such as the type of cells or tissues present.

Biochemical Analysis

Biochemical Properties

2-(3-Thienyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antiviral, and antiproliferative effects . It interacts with enzymes such as phospholipase C, which is involved in the hydrolysis of phospholipids, leading to the production of secondary messengers that play a crucial role in cell signaling . Additionally, this compound has been reported to interact with proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce G2/M growth inhibition and cell cycle arrest in G2-phase in MDA-MB-231 cells . It also causes membrane blebbing and the formation of multinucleated cells, indicating its impact on cellular morphology and division . Furthermore, this compound influences cell signaling pathways by modulating the activity of enzymes such as phospholipase C, which in turn affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to enzymes such as phospholipase C, leading to the hydrolysis of phospholipids and the generation of secondary messengers . These secondary messengers play a crucial role in cell signaling pathways, influencing gene expression and cellular metabolism. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under inert gas conditions but is sensitive to air, which can lead to its degradation . Long-term studies have shown that this compound can cause sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects highlight the importance of maintaining proper storage conditions to ensure the stability and efficacy of the compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antimicrobial and antiproliferative effects without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicities.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound also involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been shown to localize in the cytoplasm and nucleus, where it exerts its effects on cellular function . The localization of this compound within these subcellular compartments is crucial for its activity, as it allows the compound to interact with specific biomolecules involved in cell signaling and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction between 2-bromopyridine and 3-thiophenylboronic acid using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Another method involves the direct C-H arylation of pyridine with thiophene derivatives. This reaction can be catalyzed by palladium complexes and requires the use of ligands to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thienyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(3-Thienyl)pyridine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienyl)pyridine
  • 3-(2-Pyridyl)thiophene
  • 2-(5-Thienyl)pyridine

Uniqueness

2-(3-Thienyl)pyridine is unique due to the specific positioning of the thienyl group, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with biological targets and materials, making it a valuable compound in various applications.

Properties

IUPAC Name

2-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKMXOCFYGGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175565
Record name 2-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-55-5
Record name 2-(3-Thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21298-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-thienyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(3-Thienyl)pyridine interesting for coordination chemistry?

A: this compound is a versatile ligand capable of binding to metal ions through different sites. It features a pyridine ring and a thiophene ring, both possessing electron-donating atoms (nitrogen and sulfur, respectively) that can form coordinate bonds with metal centers. This ability to act as a multidentate ligand opens up possibilities for creating diverse metal complexes with unique properties. [, , ]

Q2: How does this compound react with gold compounds?

A: Research shows that this compound reacts with sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) to form an adduct, [AuCl3(3-Hthpy)] (where 3-Hthpy represents the neutral this compound ligand). Interestingly, upon heating this adduct in a water-acetonitrile mixture, a cycloaurated complex is formed, [AuCl2(3-thpy-C2,N)] (where 3-thpy-C2,N represents the deprotonated ligand bound to gold through the nitrogen and the 2-carbon of the thiophene ring). []

Q3: What is cyclometallation, and why is it relevant to this compound?

A: Cyclometallation describes the formation of a metallacycle, a ring structure where a metal atom is incorporated. In the context of this compound, it tends to undergo cyclometallation reactions with various transition metals, including palladium(II), rhodium(III), and ruthenium(II). [, ] This process highlights the compound's ability to form stable complexes with diverse metal centers, indicating potential applications in catalysis and materials science.

Q4: Are there any structural insights into the metal complexes formed by this compound?

A: Yes, X-ray structural analysis of [AuCl(3-thpy-C1,N)(PPh3)]BF4, a derivative of the aforementioned cycloaurated gold complex, confirms the formation of the metallacycle involving the gold atom, the nitrogen of the pyridine ring, and the carbon atom adjacent to the sulfur in the thiophene ring. [] Such structural characterizations are crucial for understanding the coordination modes of the ligand and the properties of the resulting complexes.

Q5: Beyond coordination chemistry, what other research areas involve this compound?

A: Research explored the photocatalytic degradation of this compound alongside other thiophene derivatives. Interestingly, its degradation rate was found to be slower than that of 2-(2-Thienyl)pyridine, highlighting the influence of the substitution position on the thiophene ring on its reactivity. [] This finding emphasizes the significance of structural variations within this class of compounds.

Q6: What analytical techniques are important for studying this compound and its derivatives?

A6: A range of analytical methods are employed, including:

  • Spectroscopy: UV-vis spectroscopy helps in analyzing the electronic structure and studying photocatalytic processes. []
  • X-ray Diffraction: This technique is crucial for determining the solid-state structures of metal complexes, providing valuable insights into coordination geometries. []
  • Chromatographic methods: These methods, potentially coupled with mass spectrometry, are likely used for separating and characterizing this compound and its reaction products, especially in the context of degradation studies. []

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